N-(2-Chlorobenzyloxycarbonyloxy)succinimide

Descripción

Systematic IUPAC Nomenclature and Structural Representation

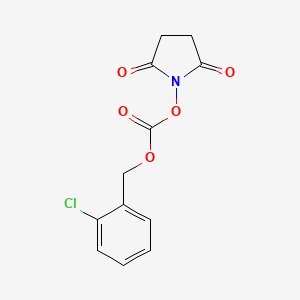

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as (2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate. This nomenclature reflects the compound's structural organization, which consists of a 2-chlorophenyl group attached to a methyl carbonate linkage that connects to a 2,5-dioxopyrrolidin-1-yl moiety. The systematic naming convention follows IUPAC guidelines for naming complex organic molecules containing multiple functional groups, with the carbonate functionality serving as the central connecting element between the aromatic chlorinated benzyl component and the cyclic imide structure.

The structural representation of this compound can be comprehensively described through several molecular notation systems. The compound's Simplified Molecular Input Line Entry System notation is documented as C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl. This linear representation captures the complete molecular connectivity, beginning with the succinimide ring system and extending through the carbonate linkage to the chlorinated benzyl terminus. The International Chemical Identifier string provides another standardized representation: InChI=1S/C12H10ClNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2.

Alternative systematic nomenclature designations include 1-({[(2-Chlorobenzyl)oxy]carbonyl}oxy)-2,5-pyrrolidinedione and 2,5-Pyrrolidinedione, 1-[[[(2-chlorophenyl)methoxy]carbonyl]oxy]. These variations demonstrate the flexibility within IUPAC nomenclature systems while maintaining chemical accuracy and structural clarity. The compound's three-dimensional structural arrangement features a non-planar configuration due to the sp3 hybridization of the methylene carbon connecting the benzyl group to the carbonate oxygen, creating conformational flexibility that influences its reactivity profile.

CAS Registry Number and Alternative Chemical Designations

The compound's identification in various chemical databases includes the MDL number MFCD00010743, which serves as an additional unique identifier within the Molecular Design Limited chemical information system. The DSSTOX Substance ID DTXSID70342308 provides identification within the Distributed Structure-Searchable Toxicity Database maintained by the United States Environmental Protection Agency. These multiple identification systems ensure comprehensive tracking and reference capabilities across different chemical information platforms and regulatory frameworks.

Commercial and research-oriented designations often employ abbreviated forms such as Z(2-Cl)-OSu, Z-(2-CL)SU, 2-CL-Z-OSU, and similar variants. These abbreviated designations reflect common laboratory usage patterns and facilitate efficient communication within research communities, particularly in peptide synthesis applications where the compound functions as a specialized reagent.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C12H10ClNO5. This formula indicates the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and five oxygen atoms within the molecular structure. The molecular composition reflects the compound's complex architecture, incorporating aromatic, aliphatic, and heterocyclic structural elements that contribute to its distinctive chemical properties and reactivity patterns.

The molecular weight calculation yields a precise value of 283.66 grams per mole, representing the sum of atomic weights for all constituent atoms. This molecular weight determination accounts for the natural isotopic distribution of constituent elements, with particular consideration for the chlorine atom's isotopic composition. The relatively modest molecular weight places this compound within an accessible range for synthetic organic chemistry applications while maintaining sufficient structural complexity for specialized chemical transformations.

Elemental analysis considerations reveal that oxygen represents the most abundant element by count within the molecular structure, reflecting the compound's multiple oxygen-containing functional groups including the carbonate linkage and the succinimide carbonyl groups. The single chlorine atom contributes significantly to the overall molecular weight while occupying a strategic position on the benzyl ring that influences both electronic properties and steric accessibility. The nitrogen atom's incorporation within the succinimide ring system provides the foundation for the compound's reactivity as a leaving group in nucleophilic substitution reactions.

The molecular weight-to-atom ratio calculations demonstrate an average atomic weight of 14.9 grams per mole per atom, indicating a relatively heavy molecular composition due to the presence of chlorine and multiple oxygen atoms. This atomic weight distribution has implications for the compound's physical properties, including its density, volatility, and crystallization behavior under various conditions.

Stereochemical Considerations and Isomeric Forms

The stereochemical analysis of this compound reveals several important configurational and conformational aspects that influence its chemical behavior and reactivity patterns. The compound lacks stereogenic centers within its molecular framework, meaning it does not exhibit optical isomerism or enantiomeric forms. This achiral nature simplifies its synthesis, purification, and application procedures while maintaining consistent chemical properties across different preparation methods and sources.

Conformational analysis indicates that the molecule possesses several rotatable bonds that allow for multiple spatial arrangements of constituent groups. The most significant conformational flexibility occurs around the carbonate linkage connecting the chlorinated benzyl group to the succinimide moiety. Rotation around the carbon-oxygen bonds within this carbonate bridge creates different conformational isomers that may exhibit varying degrees of stability based on steric interactions and electronic effects.

The 2-chlorophenyl group demonstrates restricted rotation around its connection to the methylene carbon due to the aromatic ring's planar geometry and the chlorine substituent's steric influence. The chlorine atom's ortho position relative to the methylene attachment point creates specific conformational preferences that affect the molecule's overall three-dimensional shape and its interactions with other chemical species. These conformational considerations become particularly important in applications involving molecular recognition, such as enzyme interactions or receptor binding studies.

| Structural Feature | Stereochemical Property | Implication |

|---|---|---|

| Molecular Chirality | Achiral (no stereogenic centers) | No optical isomers |

| Conformational Flexibility | Multiple rotatable bonds | Dynamic structure |

| Aromatic Substitution | Ortho-chloro configuration | Fixed geometric relationship |

| Ring Systems | Planar benzene, puckered succinimide | Mixed conformational constraints |

The succinimide ring system exhibits a puckered conformation typical of five-membered rings containing sp2-hybridized carbons adjacent to sp3-hybridized carbons. This ring puckering creates slight deviations from planarity that influence the compound's reactivity and binding interactions. The nitrogen atom within the succinimide ring maintains trigonal planar geometry due to its participation in the conjugated system formed by the adjacent carbonyl groups.

Propiedades

IUPAC Name |

(2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZHXYXNMHCBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342308 | |

| Record name | N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65853-65-8 | |

| Record name | N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stability and Reactivity

Application in Peptide Synthesis

- The reagent has been successfully applied in the synthesis of peptides ranging from 12 to 101 residues, demonstrating its versatility and efficiency.

- It enables a one-step purification procedure by incorporating a base-labile probe at the N-terminal residue, improving chromatographic separation of target peptides from impurities.

Analytical Characterization

- The purity and identity of this compound are confirmed by techniques such as HPLC, LC-MS, and NMR spectroscopy.

- Analytical LC-MS data from peptide synthesis studies confirm the reagent’s effectiveness in producing highly homogeneous peptides with minimal deletion impurities.

Comparative Summary of Preparation Parameters

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Chlorobenzyloxycarbonyloxy)succinimide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the succinimide group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzyl alcohol and succinic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

Hydrolysis Products: The major products of hydrolysis are 2-chlorobenzyl alcohol and succinic acid.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Capping Agent in Solid-Phase Peptide Synthesis (SPPS)

Z(2-Cl)-OSu is recognized for its role as a capping agent during SPPS. It effectively terminates unreacted amino groups, thereby reducing the formation of deletion sequences and impurities. This capability enhances the yield and purity of synthesized peptides.

- Efficiency : A study demonstrated that using Z(2-Cl)-OSu allows for a rapid capping cycle of just 5 minutes, facilitating the synthesis of peptides ranging from 12 to 101 residues in length through both Fmoc and Boc strategies .

- Stability : The compound's stability in the presence of common reagents used in peptide synthesis ensures that it does not interfere with the overall reaction, making it a reliable choice for researchers .

| Parameter | Value |

|---|---|

| Capping Time | 5 minutes |

| Peptide Length Range | 12 to 101 residues |

| Synthesis Strategies | Fmoc, Boc |

Protein Purification

Application in Affinity Purification

Z(2-Cl)-OSu has been employed in the purification of proteins, particularly large synthetic peptides. Its application as a part of a biotinylated probe allows for effective separation from impurities.

- Case Study : The purification of rat cpn10, a chaperonin protein, utilized Z(2-Cl)-OSu to enhance the specificity and yield during purification processes. The study reported a recovery rate of approximately 9.9% after employing advanced chromatographic techniques .

Biochemical Assays

Role in Reversible Probes

The compound is also utilized in developing reversible probes for biochemical assays, which can enhance the detection and quantification of various biomolecules.

Mecanismo De Acción

The mechanism of action of N-(2-Chlorobenzyloxycarbonyloxy)succinimide involves the formation of a stable carbamate linkage with the amino group of lysine residues. This linkage protects the lysine side chain from unwanted reactions during peptide synthesis. The protecting group can be removed by hydrogenolysis or treatment with liquid hydrogen fluoride, thereby regenerating the free amino group .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-Chlorobenzyloxycarbonyloxy)succinimide and analogous succinimide derivatives:

Key Comparative Insights:

Electron-Withdrawing Effects: The 2-chloro substituent in this compound enhances electrophilicity compared to non-halogenated analogs like Z-OSu, improving its stability and capping efficiency in SPPS . In contrast, N-(Arylsulfanyl)succinimides with electron-withdrawing groups (e.g., Cl, Br) exhibit high reactivity in forming C–S bonds but suffer from steric limitations when ortho-substituted .

Selectivity in Peptide Chemistry :

- N-(Benzoyloxy)succinimide demonstrates poor N-terminal selectivity (73:28) compared to reagents like 2-ethynylbenzaldehyde, underscoring the importance of substituent geometry in directing reactivity .

- This compound avoids such issues due to its targeted capping mechanism, which is orthogonal to standard Fmoc/Boc deprotection steps .

Toxicological Profiles: N-(3,5-Dichlorophenyl)succinimide exhibits nephrotoxicity in Fischer 344 rats, mediated by leukotrienes C₄/D₄ . This contrasts sharply with this compound, which is non-toxic under synthetic conditions.

Functional Versatility :

- GMBS and NBS illustrate the diversity of succinimide applications. GMBS enables site-specific protein bioconjugation via maleimide-thiol chemistry , while NBS is pivotal in bromination reactions and crystallography studies .

Actividad Biológica

N-(2-Chlorobenzyloxycarbonyloxy)succinimide (CAS No. 65853-65-8) is a compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its potential applications in peptide synthesis and as a capping agent. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by its unique structure which allows it to function effectively in various biochemical reactions. It is primarily used in solid-phase peptide synthesis (SPPS) as a capping agent to terminate incomplete peptide sequences, thereby enhancing the purity and yield of synthesized peptides.

The biological activity of this compound can be attributed to its role in:

- Capping Peptides : It effectively caps unreacted amino groups during peptide synthesis, preventing the formation of deletions and ensuring that only full-length peptides are produced .

- Modifying Glycoproteins : The compound has been utilized in modifying glycoproteins, which can impact their stability and functionality in biological systems .

Applications in Research

This compound has several notable applications:

- Peptide Synthesis : It is widely used in SPPS for synthesizing complex peptides and proteins, particularly those with specific modifications required for therapeutic applications .

- Immunological Studies : In vaccine development, it has been employed to create constructs that enhance immune responses against tumor-associated antigens .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Vaccine Development :

- Peptide Purification :

Data Table: Summary of Biological Activities

Q & A

Q. What is the role of N-(2-Chlorobenzyloxycarbonyloxy)succinimide in solid-phase peptide synthesis (SPPS)?

This reagent acts as a capping agent to terminate unreacted amino groups during SPPS, preventing undesired side reactions. It introduces the 2-chlorobenzyloxycarbonyl (2-ClZ) group, which is stable under basic Fmoc deprotection conditions but cleavable with hydrogenolysis or strong acids. A typical protocol involves reacting the active ester (1.5–2.0 equivalents) with residual amines on resin-bound peptides in dichloromethane (DCM) or dimethylformamide (DMF) for 30–60 minutes .

Q. How is this compound synthesized?

The compound is synthesized via dehydrochlorination between N-hydroxysuccinimide (NHS) and 2-chlorobenzyl chloroformate. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or acetonitrile under nitrogen, with triethylamine as a base. Purification involves recrystallization from ethyl acetate/hexane, yielding a solid with a melting point of 101–105°C .

Q. What precautions are necessary when handling this reagent?

It is hygroscopic and light-sensitive. Store at 2–8°C in a desiccator. Use gloves and eye protection due to potential irritation. Solutions in DMF or DCM should be prepared fresh to avoid hydrolysis. Residual water in solvents can reduce coupling efficiency by competing with amine acylation .

Q. How does this reagent compare to other N-protecting groups like Fmoc or Boc?

Unlike Fmoc (base-labile) or Boc (acid-labile), the 2-ClZ group is orthogonal to both, enabling selective deprotection in multi-step syntheses. Its electron-withdrawing chlorine substituent enhances stability against nucleophiles, making it suitable for glycopeptide synthesis where prolonged basic conditions are used .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this reagent in automated peptide synthesizers?

Monitor coupling via the ninhydrin test or UV monitoring of Fmoc deprotection. If efficiency drops below 98%, increase reagent equivalents (2.5–3.0×) or use a 1:1 mixture of DCM:DMF to improve solubility. Pre-activate the reagent with 1-hydroxybenzotriazole (HOBt) for 5 minutes before coupling to enhance reactivity .

Q. What analytical techniques are recommended for characterizing this compound and its byproducts?

Q. How to address discrepancies in reported melting points (101–105°C vs. 103–105°C)?

Variations arise from polymorphic forms or residual solvents. Recrystallize the compound twice from ethyl acetate/hexane and dry under high vacuum (0.1 mmHg) for 24 hours to ensure consistency. Use differential scanning calorimetry (DSC) to confirm phase transitions .

Q. What mechanistic insights explain its reactivity in peptide capping?

The electron-deficient carbonyl group in the succinimide ring increases electrophilicity, promoting nucleophilic attack by deprotonated amines. The 2-chloro substituent stabilizes the transition state via resonance effects, accelerating acylation. Kinetic studies in DMF show pseudo-first-order behavior with rate constants ~10 s at 25°C .

Q. Can this reagent be used in glycopeptide synthesis or post-translational modification studies?

Yes. Its stability under basic conditions makes it ideal for synthesizing glycosylated peptides. For example, it has been used to cap amine residues in gold nanoparticle-glycopeptide conjugates for antigen studies. After capping, the 2-ClZ group is removed via hydrogenolysis (H, Pd/C) without affecting glycosidic bonds .

Q. How does residual water impact its performance, and how can this be mitigated?

Water hydrolyzes the active ester to 2-chlorobenzyl alcohol and NHS, reducing effective reagent concentration. Use molecular sieves (3Å) in solvents or pre-dry resin with anhydrous DCM (3×). For critical syntheses, monitor water content via Karl Fischer titration (<50 ppm) .

Data Contradiction Analysis

- Melting Point Variability : Differences in reported melting points (101–105°C vs. 103–105°C) likely stem from impurities or polymorphic forms. Recrystallization protocols and drying methods must be standardized .

- Catalytic Applications : While discusses N-bromosuccinimide (NBS) complexes in catalysis, N-(2-ClZ)succinimide is not directly used in catalysis. Its role remains limited to peptide synthesis, highlighting the need to verify context when extrapolating data from structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.